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Compound Focus: 4,5-Dicaffeoylquinic acid

CAS No.: 14534-61-3

Cat. No.: S622082

Experimentally Validated Mechanisms & Targets of 4,5-
DCQA

The anti-melanogenic and anti-inflammatory effects of 4,5-DCQA have been investigated through both

cellular studies and molecular docking, as summarized in the table below.

. . ) . - Molecular
Biological Validated Target / Experimental Key Findings on Docking
Effect Protein Model 4,5-DCQA .

Evidence
Anti- Adenylyl Cyclase B16F1 murine Inhibited Yes: Docked to
melanogenesis (Indirectly via melanoma cells melanogenesis ILE953 and
[1] cAMP/PKA/CREB/MITF & cell-free more effectively LYS930
pathway) systems (84%) than arbutin  residues of
(35%); reduced adenylyl
CAMP production, cyclase; Full
p-CREB, and MITF  Fitness:
protein levels [1] -1304.68
kcal/mol, AG:
-8.33 kcal/mol

[1]
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Biological
Effect

Anti-
melanogenesis

[1]

Anti-influenza

[2]

Validated Target /
Protein

Tyrosinase &
Dopachrome
Tautomerase (DCT)

Viral Neuraminidase
(NA)

Experimental
Model

B16F1 murine
melanoma cells
& cell-free
tyrosinase
assay

Plaque
reduction and
NA inhibitory
assays

Detailed Experimental Protocols

Key Findings on
4,5-DCQA

Inhibited cellular
tyrosinase and
DCT; direct
inhibition of cell-
free tyrosinase
activity [1]

One of eight
caffeoylquinic
acids from llex
pubescens
identified to inhibit
influenza A virus
NA [2]

Molecular
Docking
Evidence

Information not
provided in
search results

Yes (for 3,4,5-
TCQA): A
related
compound
(3,4,5-TCQA)
docked with
Tyr100,
Glin412,
Arg419 on NA,;
a novel binding
groove found

[2]

Here are the methodologies from key studies that validated 4,5-DCQA's mechanisms of action.

¢ Anti-melanogenesis Study in B16F1 Cells [1]:

o Cell Stimulation & Treatment: B16F1 murine melanoma cells were stimulated with a-
Melanocyte-Stimulating Hormone (a-MSH) to induce melanogenesis. Cells were then treated
with various DCQA isomers, including 4,5-DCQA.

o Melanin Content Measurement: The level of melanin was quantified after treatment.

o Western Blot Analysis: Used to measure the protein expression levels of key signaling
molecules, including phosphorylated CREB (p-CREB), MITF, tyrosinase, and TRP1.
o cAMP Measurement: Intracellular cAMP levels were measured using a CAMP assay Kit.
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o Cell-Free Tyrosinase Assay: A direct, cell-free assay was conducted to evaluate the inhibitory
effect on tyrosinase enzyme activity.

o Molecular Docking: The docking study against adenylyl cyclase was performed using the
Molgro Virtual Docker (MVD) program.

e Anti-influenza Virus Study [2]:

o Bioassay-Guided Fractionation: The anti-influenza components from Illex pubescens leaves
were isolated using a plaque reduction assay to track activity.

o Neuraminidase Inhibitory Assay: Isolated compounds were tested for their ability to inhibit
influenza virus neuraminidase activity.

o Molecular Docking & Reverse Genetics: The binding mode of the most active compound
(3,4,5-TCQA) was predicted through docking. Critical residues identified were confirmed by
generating mutant influenza viruses using reverse genetics.

Benchmarking Docking Protocols

Selecting an appropriate docking method is critical for reliable results. A benchmarking study on

cyclooxygenase enzymes provides valuable insights, which can be extrapolated to other targets [3].

. Performance in Pose Prediction Performance in Virtual Screening
Docking Program
(RMSD <2 A) (AUC Range)

Glide 100% Up to 0.92

GOLD 82% 0.61-0.92

AutoDock Information not specified 0.61-0.92

FlexX 59% 0.61-0.92

Molegro Virtual Information not specified Not tested in virtual screening

Docker (MVD)

Pathway Diagram: Anti-Melanogenesis Mechanism
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The following diagram illustrates the signaling pathway through which 4,5-DCQA inhibits melanogenesis,

integrating the experimental and docking data [1].

Interpretation and Research Recommendations

The data confirms that 4,5-DCQA is a multi-target agent. Its potent anti-melanogenesis effect stems from a
dual mechanism: direct enzyme inhibition and suppression of the upstream cAMP-dependent signaling

pathway, the latter being supported by molecular docking [1].

To build upon this information for your comparison guide, I suggest the following next steps:

e Focus on Single Targets: The existing data does not compare 4,5-DCQA's docking performance
across multiple targets in a single study. You could focus your guide on one well-validated target,
such as adenylyl cyclase, for a deep comparison of different DCQA isomers using the data from [1].

e« Employ a Benchmarked Protocol: For any new docking studies you undertake, the benchmarking
data [3] strongly suggests using Glide or GOLD to increase the reliability of your predicted ligand

poses.

e Explore Related Compounds: The anti-influenza activity of caffeoylquinic acids presents a
compelling case study. You could compare 4,5-DCQA with its methylated esters and more complex
analogues like 3,4,5-TCQA, for which a novel binding site on neuraminidase has been proposed [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Mechanism underlying inhibitory effect of six ... [pubmed.ncbi.nim.nih.gov]
2. Bioassay guided isolation of caffeoylquinic acids from the ... [pubmed.ncbi.nim.nih.gov]
3. Benchmarking different docking protocols for predicting the ... [pmc.ncbi.nim.nih.gov]

To cite this document: Smolecule. [validation 4,5-DCQA mechanisms action molecular docking

studies]. Smolecule, [2026]. [Online PDF]. Available at:

© 2026 Smolecule. All rights reserved. 4/5 Tech Support


https://pubmed.ncbi.nlm.nih.gov/30030001/
https://pubmed.ncbi.nlm.nih.gov/30030001/
https://pubmed.ncbi.nlm.nih.gov/30030001/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10945300/
https://pubmed.ncbi.nlm.nih.gov/36868436/
https://www.smolecule.com/products/s622082?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/30030001/
https://pubmed.ncbi.nlm.nih.gov/36868436/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10945300/
https://www.smolecule.com/products/b622082#validation-4-5-dcqa-mechanisms-action-molecular-docking-studies
https://www.smolecule.com/products/b622082#validation-4-5-dcqa-mechanisms-action-molecular-docking-studies
https://www.smolecule.com/products/s622082?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

[https://www.smolecule.com/products/b622082#validation-4-5-dcga-mechanisms-action-molecular-

docking-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. pddress: gtntarlo, CA 91761, United
smolecule) Compounds, Empowering Innovative ates
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 5/5 Tech Support


https://www.smolecule.com/products/b622082#validation-4-5-dcqa-mechanisms-action-molecular-docking-studies
https://www.smolecule.com/products/b622082#validation-4-5-dcqa-mechanisms-action-molecular-docking-studies
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s622082?utm_src=pdf-bulk
https://www.smolecule.com/products/s622082?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

